(Methylthio)methyl isovalerate (Methylthio)methyl isovalerate
Brand Name: Vulcanchem
CAS No.: 72064-62-1
VCID: VC14398966
InChI: InChI=1S/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14O2S
Molecular Weight: 162.25 g/mol

(Methylthio)methyl isovalerate

CAS No.: 72064-62-1

Cat. No.: VC14398966

Molecular Formula: C7H14O2S

Molecular Weight: 162.25 g/mol

* For research use only. Not for human or veterinary use.

(Methylthio)methyl isovalerate - 72064-62-1

Specification

CAS No. 72064-62-1
Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
IUPAC Name methylsulfanylmethyl 3-methylbutanoate
Standard InChI InChI=1S/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3
Standard InChI Key NTNIPFBZWQBXPI-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)OCSC

Introduction

Structural Identification and Nomenclature

Molecular Architecture

(Methylthio)methyl isovalerate is systematically named as (methylsulfanyl)methyl 3-methylbutanoate, reflecting its esterified structure. The molecule consists of:

  • A 3-methylbutanoyl group derived from isovaleric acid.

  • A methylthio methoxy group (-OCH2SCH3\text{-OCH}_2\text{SCH}_3) serving as the esterifying alcohol component.

The InChIKey (International Chemical Identifier) for this compound is InChI=1/C7H14O2S/c1-6(2)4-7(8)9-5-10-3/h6H,4-5H2,1-3H3, which encodes its atomic connectivity and stereochemical details .

Synonyms and Registry Information

Common synonyms include:

  • (Methylthio)methyl isovalerate

  • (Methylsulfanyl)methyl 3-methylbutanoate

  • Methylthio methyl ester of isovaleric acid

The compound is registered under EINECS 276-311-2 and CAS 72064-62-1, with a molecular weight of 162.25 g/mol .

Physicochemical Properties

Thermodynamic and Physical Parameters

Key properties of (methylthio)methyl isovalerate include:

PropertyValueSource
Density (25°C)1.002g/cm31.002 \, \text{g/cm}^3
Boiling Point197.2C197.2^\circ\text{C}
Refractive Index (20°C)1.4581.458
Flash Point74.4C74.4^\circ\text{C}
Vapor Pressure (25°C)0.383mmHg0.383 \, \text{mmHg}

The compound’s moderate boiling point and low vapor pressure suggest stability under ambient conditions, making it suitable for reactions requiring controlled volatility. Comparatively, its oxygen analog, methyl isovalerate (CAS 556-24-1), exhibits a lower boiling point (116.5C116.5^\circ\text{C}) and higher volatility due to the absence of the sulfur atom .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via S-methylation of mercapto-containing precursors. A representative method involves:

  • Alkylation of Thiols: Reaction of 3-mercapto-3-methylbutanoic acid with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base (e.g., triethylamine or NaH):

    HSCH2COOCH2C(CH3)2+CH3ICH3SCH2COOCH2C(CH3)2+HI\text{HSCH}_2\text{COOCH}_2\text{C(CH}_3\text{)}_2 + \text{CH}_3\text{I} \rightarrow \text{CH}_3\text{SCH}_2\text{COOCH}_2\text{C(CH}_3\text{)}_2 + \text{HI}

    This method mirrors the SN2 mechanism observed in the synthesis of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate .

  • Esterification: Condensation of methylthio methanol with isovaleric acid using acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4):

    HOOCCH2C(CH3)2+HOCH2SCH3CH3SCH2OOCCH2C(CH3)2+H2O\text{HOOCCH}_2\text{C(CH}_3\text{)}_2 + \text{HOCH}_2\text{SCH}_3 \rightarrow \text{CH}_3\text{SCH}_2\text{OOCCH}_2\text{C(CH}_3\text{)}_2 + \text{H}_2\text{O}

Regioselectivity and Byproducts

In multi-step alkylations, O-methylation often dominates over N-methylation due to the higher nucleophilicity of oxygen in alkaline conditions . For instance, methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate yielded 80–99% O-methylated product versus 1–20% N-methylated derivative .

Applications and Functional Relevance

Pharmaceutical Intermediates

(Methylthio)methyl esters are pivotal in synthesizing corticosteroid derivatives. For example, betamethasone 21-(methylthio)acetate 17-propanoate demonstrated enhanced vasoconstrictive activity compared to non-sulfur analogs . The methylthio group improves lipid solubility and membrane permeability, critical for topical formulations .

Material Science

The compound’s low vapor pressure and thermal stability suggest utility as a solvent or plasticizer in high-temperature polymer processing .

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